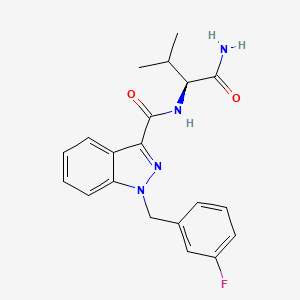

ab-fubinaca 3-fluorobenzyl isomer

Descripción

Propiedades

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYYWSOYXNOKBK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017714 | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185282-19-2 | |

| Record name | Ab-fubinaca 3-fluorobenzyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA 3-fluorobenzyl isomer, with the formal name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA). It is a positional isomer of the more widely known compound AB-FUBINACA, differing in the substitution of the fluorine atom from the 4-position to the 3-position on the benzyl (B1604629) ring.[1] As a member of the indazole-3-carboxamide class of SCRAs, this compound exhibits affinity for cannabinoid receptors and is primarily utilized in research and forensic applications.[2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, analytical characterization, pharmacology, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [2] |

| CAS Number | 1185282-19-2 | [2] |

| Molecular Formula | C₂₀H₂₁FN₄O₂ | [2] |

| Molecular Weight | 368.4 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

Synthesis

A plausible synthetic route, based on the synthesis of related indazole-3-carboxamides, is outlined below. This should be considered a general schematic, and optimization of reaction conditions would be necessary.

Caption: General Synthetic Pathway for this compound.

Experimental Protocol (General)

Step 1: N-Alkylation of Indazole-3-carboxylic acid methyl ester To a solution of methyl 1H-indazole-3-carboxylate in an appropriate solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then 3-fluorobenzyl bromide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate.

Step 2: Saponification The methyl ester from the previous step is dissolved in a mixture of methanol (B129727) and water. A base such as sodium hydroxide (B78521) or lithium hydroxide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with an acid like HCl. The resulting precipitate, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling The carboxylic acid from Step 2 is dissolved in a solvent like DMF. A coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) are added, followed by the addition of L-valinamide. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated by aqueous workup and purified by chromatography.

Analytical Characterization

The differentiation of this compound from its positional isomers is crucial for forensic and research purposes. Mass spectrometry is a key analytical technique for this differentiation.

Mass Spectrometry

A study by Murakami et al. detailed the differentiation of AB-FUBINACA and its five positional isomers, including the 3-fluorobenzyl isomer, using liquid chromatography-electrospray ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and triple quadrupole mass spectrometry (QqQ-MS).[3] While the 3-fluorobenzyl isomer and AB-FUBINACA were not chromatographically separated under the reported conditions, they could be distinguished based on the relative abundances of their product ions.[3] Specifically, the logarithmic values of the abundance ratios of m/z 109 to 253 [ln(A₁₀₉/A₂₅₃)] showed a significant difference between the 2-, 3-, and 4-fluorobenzyl isomers in the collision energy range of 20–50 eV.[3]

Table of Key Mass Spectrometry Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 369.17 [M+H]⁺ | 253 | Cleavage of the amide bond, loss of the valinamide (B3267577) moiety |

| 369.17 [M+H]⁺ | 109 | 3-fluorobenzyl cation |

Pharmacology

This compound is a potent agonist of the cannabinoid receptor 1 (CB1).[4]

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Reference |

| CB1 | 51.1 | [2] |

| CB1 (alternative source) | 0.9 | [4] |

Note: The discrepancy in the reported Kᵢ values may be due to different experimental conditions or assay types. The value of 0.9 nM is identical to that often reported for the parent compound, AB-FUBINACA, suggesting it might be a typographical error in the product literature. The 51.1 nM value is more distinct and may be more representative of the 3-fluoro isomer.

Signaling Pathway

As a synthetic cannabinoid agonist, this compound is expected to activate the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for CB1 receptor activation by agonists involves the coupling to Gᵢ/G₀ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the CB1 receptor can modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

Caption: Simplified CB1 Receptor Signaling Pathway.

Metabolism and Toxicology

There is currently no specific information available in the scientific literature regarding the in vitro or in vivo metabolism and toxicological profile of this compound. However, data from its parent compound, AB-FUBINACA, and other related synthetic cannabinoids can provide some insights into its likely metabolic fate and potential for toxicity.

The metabolism of AB-FUBINACA has been shown to proceed through several pathways, including hydroxylation of the alkyl and indazole moieties, and hydrolysis of the terminal amide.[5] It is plausible that the 3-fluorobenzyl isomer undergoes similar metabolic transformations.

The toxicological properties of this compound have not been reported. As with other potent synthetic cannabinoids, it should be handled with appropriate safety precautions in a research setting.

Conclusion

This compound is a potent synthetic cannabinoid agonist with a distinct analytical profile that allows for its differentiation from positional isomers. While its pharmacological profile is primarily defined by its affinity for the CB1 receptor, further research is needed to fully characterize its functional activity, metabolic fate, and toxicological profile. This technical guide summarizes the current state of knowledge and provides a foundation for future research into this compound.

References

- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aafs.org [aafs.org]

An In-depth Technical Guide to AB-FUBINACA and its 3-Fluorobenzyl Positional Isomer

This technical guide provides a comprehensive overview of the chemical structures, pharmacological activities, and relevant experimental methodologies for the synthetic cannabinoid AB-FUBINACA and its 3-fluorobenzyl positional isomer. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.

Chemical Structures and Physicochemical Properties

AB-FUBINACA, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist. Its 3-fluorobenzyl isomer is structurally identical except for the substitution pattern on the benzyl (B1604629) ring, where the fluorine atom is located at the meta position instead of the para position.

Table 1: Physicochemical Properties of AB-FUBINACA and its 3-Fluorobenzyl Isomer

| Property | AB-FUBINACA | AB-FUBINACA 3-Fluorobenzyl Isomer |

| IUPAC Name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide[1] |

| Chemical Formula | C₂₀H₂₁FN₄O₂ | C₂₀H₂₁FN₄O₂[1] |

| Molecular Weight | 368.41 g/mol | 368.4 g/mol [1] |

| CAS Number | 1185282-01-2 | 1185282-19-2[1] |

| Appearance | Crystalline solid | Crystalline solid |

Pharmacological Data

Both AB-FUBINACA and its 3-fluorobenzyl isomer are known to be agonists of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for their psychoactive effects. The binding affinity (Ki) and functional potency (EC50) are key parameters to quantify their interaction with cannabinoid receptors.

Table 2: Pharmacological Data for AB-FUBINACA and its 3-Fluorobenzyl Isomer at Cannabinoid Receptors

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |

| AB-FUBINACA | CB1 | 0.9[2] | 1.8[2] | Full agonist |

| CB2 | 23.2[2] | 3.2[2] | Full agonist | |

| This compound | CB1 | 51.1[1] / 2.57[3] | Not Reported | Not Reported |

| CB2 | Not Reported | Not Reported | Not Reported |

Note: There is a significant discrepancy in the reported Ki values for the this compound from commercial vendors, and a definitive value from peer-reviewed scientific literature has not been identified.

Experimental Protocols

Synthesis of this compound (General Method)

The synthesis of indazole-3-carboxamide synthetic cannabinoids like the this compound typically involves a multi-step process. A generalized synthetic route is outlined below, based on procedures for similar compounds.

Experimental Workflow for Synthesis

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

N-Alkylation of Indazole-3-carboxylic Acid:

-

To a solution of indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add 3-fluorobenzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, by column chromatography or recrystallization.

-

-

Amide Coupling:

-

Dissolve the 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF.

-

Add a coupling agent such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

-

Add L-valinamide hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography to yield a pure solid.

-

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the CB1 receptor using a competitive radioligand binding assay with membranes from cells expressing the human CB1 receptor and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

Experimental Workflow for CB1 Binding Assay

Caption: Workflow for a competitive CB1 receptor radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human CB1 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

A fixed concentration of [³H]CP55,940 (e.g., 0.5-1 nM).

-

Varying concentrations of the test compound (e.g., this compound) or vehicle.

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

CB1 Receptor Functional Assay (cAMP Accumulation Assay)

This protocol measures the functional activity of a test compound at the CB1 receptor by quantifying its ability to inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for a CB1 receptor cAMP functional assay.

Protocol:

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Plate the cells in 96-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium or a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

-

Add varying concentrations of the test compound (e.g., this compound) to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-5 µM).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Quantification:

-

Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.

-

Quantify the intracellular cAMP levels using a competitive immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect) using non-linear regression.

-

CB1 Receptor Signaling Pathway

Upon activation by an agonist like AB-FUBINACA or its 3-fluorobenzyl isomer, the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

References

An In-depth Technical Guide on AB-FUBINACA and its Isomeric Variants

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. AB-FUBINACA and its analogs are potent synthetic cannabinoids and are controlled substances in many jurisdictions. All handling and research should be conducted in compliance with local, national, and international regulations in appropriately equipped facilities.

Introduction

AB-FUBINACA is a synthetic cannabinoid receptor agonist that was developed by Pfizer in 2009 as a potential analgesic agent. It is a potent agonist for the CB1 and CB2 receptors. The compound is characterized by an indazole core and a valine amide side chain. The N-1 position of the indazole ring is substituted with a 4-fluorobenzyl group. The 3-fluorobenzyl isomer of AB-FUBINACA, with the CAS number 1185282-19-2, is a positional isomer where the fluorine atom is on the 3-position of the benzyl (B1604629) ring instead of the 4-position. This structural modification can influence the compound's pharmacological and toxicological profile. This guide provides a technical overview of AB-FUBINACA and its 3-fluorobenzyl isomer, focusing on its chemical properties, analytical data, and pharmacological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AB-FUBINACA and its 3-fluorobenzyl isomer is presented below.

| Property | AB-FUBINACA | AB-FUBINACA 3-fluorobenzyl isomer |

| IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluorobenzyl)-1H-indazole-3-carboxamide |

| CAS Number | 1185282-27-2 | 1185282-19-2 |

| Molecular Formula | C20H21FN4O2 | C20H21FN4O2 |

| Molecular Weight | 384.41 g/mol | 384.41 g/mol |

| Appearance | White to off-white powder | Not widely reported, likely a solid |

Pharmacological Data

AB-FUBINACA acts as a full agonist at both the CB1 and CB2 cannabinoid receptors. The binding affinity and functional activity are crucial parameters for understanding its potency and potential physiological effects.

| Parameter | AB-FUBINACA | This compound | Reference |

| CB1 Receptor Binding Affinity (Ki) | 0.9 nM | Data not readily available | |

| CB2 Receptor Binding Affinity (Ki) | 2.4 nM | Data not readily available | |

| CB1 Receptor Functional Activity (EC50) | 1.8 nM | Data not readily available | |

| CB2 Receptor Functional Activity (EC50) | 3.2 nM | Data not readily available |

Experimental Protocols

Receptor Binding Assay (Hypothetical)

This protocol describes a general method for determining the binding affinity of a ligand to cannabinoid receptors using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Membrane buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Radioligand: [3H]CP-55,940 (a potent synthetic cannabinoid agonist).

-

Test compound (e.g., this compound).

-

Non-specific binding control: WIN 55,212-2.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK293 cells expressing the target receptor.

-

In a 96-well plate, add membrane buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of WIN 55,212-2 instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

Upon binding to the CB1 receptor, primarily located in the central nervous system, AB-FUBINACA activates a cascade of intracellular signaling events through the G-protein coupled receptor (GPCR) pathway.

The activated G-protein (Gi/o) inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability.

Caption: Simplified CB1 receptor signaling pathway.

Analytical Identification

The identification of AB-FUBINACA and its isomers in forensic samples is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrum of the 3-fluorobenzyl isomer is expected to be very similar to that of AB-FUBINACA due to the identical molecular weight and core structure. Chromatographic separation is essential to distinguish between these isomers.

GC-MS Analysis Workflow

A typical workflow for the GC-MS analysis of synthetic cannabinoids in biological matrices is outlined below.

Caption: General workflow for GC-MS analysis of synthetic cannabinoids.

Conclusion

The 3-fluorobenzyl isomer of AB-FUBINACA (CAS 1185282-19-2) is a positional isomer of a potent synthetic cannabinoid. While its pharmacological and toxicological profile is not as extensively documented as its 4-fluoro counterpart, its structural similarity suggests it likely exhibits significant activity at cannabinoid receptors. The differentiation of this isomer from AB-FUBINACA requires robust analytical techniques, such as high-resolution chromatography. Further research is needed to fully characterize the specific binding affinities, functional activities, and metabolic fate of this particular isomer to better understand its potential physiological effects and to aid in its detection in forensic and clinical settings.

Unveiling the Enigmatic Isomer: A Technical Guide to AB-FUBINACA 3-Fluorobenzyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of the 3-fluorobenzyl positional isomer of AB-FUBINACA. As the landscape of synthetic cannabinoid research evolves, a detailed understanding of the structure-activity relationships of these compounds is paramount. This document consolidates available data on the 3-fluorobenzyl isomer, offering a resource for researchers engaged in the study of synthetic cannabinoids, including their synthesis, analytical detection, and pharmacological effects.

Discovery and History

The parent compound, AB-FUBINACA, a potent synthetic cannabinoid, was first developed by Pfizer and disclosed in a 2009 patent (WO2009/106980 A2) as part of a series of indazole-based compounds with potential therapeutic applications.[1] This patent laid the groundwork for a new class of cannabinoid receptor agonists.

The 3-fluorobenzyl isomer of AB-FUBINACA, formally known as N-((1S)-1-(aminocarbonyl)-2-methylpropyl)-1-((3-fluorophenyl)methyl)-1H-indazole-3-carboxamide, emerged in the scientific literature primarily in the context of forensic analysis and the differentiation of positional isomers of AB-FUBINACA.[2] While the Pfizer patent covers a broad range of substitutions on the benzyl (B1604629) group, the specific synthesis and characterization of the 3-fluorobenzyl isomer are not explicitly detailed in the primary examples of the patent.

Its appearance on the illicit drug market is less documented than its 4-fluoro counterpart. Forensic laboratories began to encounter this isomer as they developed methods to distinguish between the various positional isomers of AB-FUBINACA that were being synthesized in clandestine laboratories to circumvent existing drug laws.[2][3] The precise timeline of its first seizure is not definitively established in publicly available literature, but its identification is a testament to the ongoing chemical diversification within the synthetic cannabinoid market.

Chemical and Pharmacological Profile

The 3-fluorobenzyl isomer of AB-FUBINACA is structurally distinct from its more well-known 4-fluoro counterpart only by the position of the fluorine atom on the benzyl ring. This seemingly minor structural modification can have a significant impact on the compound's interaction with cannabinoid receptors.

Quantitative Pharmacological Data

The primary pharmacological target of AB-FUBINACA and its isomers is the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The binding affinity of the 3-fluorobenzyl isomer for the CB1 receptor has been reported, as detailed in the table below. To date, comprehensive data on its binding affinity for the CB2 receptor and its functional activity (EC50 values) are not widely available in the scientific literature.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| AB-FUBINACA 3-fluorobenzyl isomer | CB1 | 51.1 nM[4] | Not Reported |

| CB2 | Not Reported | Not Reported |

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for the 3-fluorobenzyl isomer is not explicitly outlined in readily available literature, a general synthetic route can be inferred from the Pfizer patent and standard organic chemistry principles for the synthesis of indazole-3-carboxamides. The synthesis would likely involve the coupling of a 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid intermediate with L-valinamide.

General Synthetic Workflow:

References

- 1. This compound by Cayman Chemical Forensic - 9001523-1 - Sanbio [sanbio.nl]

- 2. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Physicochemical Properties of AB-FUBINACA 3-Fluorobenzyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic cannabinoid AB-FUBINACA 3-fluorobenzyl isomer. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document details the compound's chemical identity, physical characteristics, and analytical methodologies for its identification and quantification. Furthermore, it outlines experimental protocols for assessing its biological activity and elucidates its interaction with the cannabinoid receptor signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

AB-FUBINACA is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class. The 3-fluorobenzyl isomer of AB-FUBINACA is a positional isomer of the more commonly known AB-FUBINACA (which has a 4-fluorobenzyl group). Positional isomers often exhibit different pharmacological and toxicological profiles, making their individual characterization crucial for forensic and research purposes. This guide focuses specifically on the physicochemical and biological properties of the 3-fluorobenzyl isomer.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1185282-19-2 | [1][2] |

| Molecular Formula | C₂₀H₂₁FN₄O₂ | [1] |

| Molecular Weight | 368.4 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| UV max (in Ethanol) | 209, 302 nm | [1] |

Table 2: Solubility Data

| Solvent | Concentration | Reference |

| DMF | 5 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Ethanol | 3 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Biological Activity

This compound is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily responsible for the psychoactive effects of cannabinoids.[1]

Table 3: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Reference |

| CB1 | 51.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of indazole-3-carboxamide synthetic cannabinoids generally involves a multi-step process. The following is a representative protocol adapted from literature on related compounds.

Experimental Workflow for Synthesis

Methodology:

-

N-Alkylation: To a solution of indazole-3-carboxylic acid methyl ester in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 3-fluorobenzyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate (B1210297). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Saponification: Dissolve the crude product from the previous step in a mixture of methanol (B129727) and water. Add sodium hydroxide (B78521) (NaOH) and heat the mixture to reflux for 2-4 hours. After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

-

Amide Coupling: To a solution of the N-(3-fluorobenzyl)indazole-3-carboxylic acid in DMF, add L-valinamide, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature overnight. Dilute the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

Analytical Characterization

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a primary technique for the identification and quantification of synthetic cannabinoids in various matrices.

Experimental Workflow for LC-MS/MS Analysis

Methodology:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ (m/z 369.2).

-

Product Ions: Monitor for characteristic fragment ions. The fragmentation pattern can be used to distinguish between isomers.[4]

-

4.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons on the fluorobenzyl group will be characteristic of the 3-fluoro substitution pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the N-H, C=O (amide), and C-F bonds.

Cannabinoid Receptor Functional Assays

4.3.1. cAMP Accumulation Assay

This assay measures the ability of a ligand to activate the Gαi/o-coupled CB1 receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

-

Add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ value.

4.3.2. β-Arrestin Recruitment Assay

This assay determines if the ligand induces the recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway.[5][6][7][8][9]

Methodology:

-

Assay Principle: Utilize a cell-based assay that employs enzyme fragment complementation (e.g., PathHunter® β-arrestin assay). In this system, the CB1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.

-

Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add varying concentrations of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Measure the resulting chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events.

Diagram of CB1 Receptor Signaling

Activation of the CB1 receptor by an agonist like this compound typically leads to:

-

G-protein-dependent signaling:

-

Inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cAMP levels.[10]

-

Modulation of ion channels by the Gβγ subunit, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10]

-

Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

-

-

β-Arrestin-mediated signaling:

-

Recruitment of β-arrestin to the phosphorylated receptor, leading to receptor desensitization and internalization.

-

β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of MAPK pathways.

-

The relative engagement of these different pathways (biased agonism) can influence the overall pharmacological effect of the compound. Further research is needed to determine the specific signaling bias of the this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, analytical methods, and biological activity of this compound. The provided data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Understanding the distinct properties of this specific isomer is critical for its accurate identification and for elucidating its potential pharmacological and toxicological effects. Further studies are warranted to fully characterize its signaling profile and in vivo effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound by Cayman Chemical Forensic - 9001523-1 - Sanbio [sanbio.nl]

- 3. researchgate.net [researchgate.net]

- 4. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

ab-fubinaca 3-fluorobenzyl isomer mechanism of action

An In-depth Technical Guide on the Mechanism of Action of AB-FUBINACA 3-Fluorobenzyl Isomer

Introduction

AB-FUBINACA and its structural isomers are potent synthetic cannabinoids (SCs) that belong to the indazole-3-carboxamide class. These compounds were initially developed as potential analgesic agents but have since been identified in illicit recreational products. AB-FUBINACA is characterized by a 4-fluorobenzyl group, while its 3-fluorobenzyl isomer differs only in the position of the fluorine atom on the benzyl (B1604629) moiety.[1] This structural alteration can influence the compound's pharmacological profile, including its binding affinity and functional potency at cannabinoid receptors. This guide provides a detailed examination of the mechanism of action for the this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action for this compound, like other synthetic cannabinoids, is its function as an agonist at cannabinoid receptors, predominantly the Cannabinoid Receptor Type 1 (CB1).[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids.[3][4]

Upon binding, the this compound induces a conformational change in the CB1 receptor, leading to the activation of the associated heterotrimeric G-protein (primarily of the Gαi/o subtype).[3][5] This activation initiates a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[3][7] This action contributes to the inhibitory effect of CB1 receptor activation on neurotransmission.

-

MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which can influence gene expression and long-term cellular processes.[5][7]

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to the CB1 receptor can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[3][7]

While AB-FUBINACA itself also binds to the CB2 receptor, which is primarily expressed in the peripheral nervous system and immune cells, the 3-fluorobenzyl isomer's affinity for CB2 has been less characterized.[8] The parent compound, AB-FUBINACA (4-fluoro isomer), is a potent full agonist at both CB1 and CB2 receptors.[9][10][11][12]

Visualized Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]

- 6. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 9. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. springermedicine.com [springermedicine.com]

- 11. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA [pubmed.ncbi.nlm.nih.gov]

- 12. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of AB-FUBINACA's 3-Fluorobenzyl Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-FUBINACA, a potent synthetic cannabinoid, and its various isomers continue to be of significant interest to the scientific community due to their complex pharmacological profiles and forensic implications. This technical guide provides an in-depth examination of the 3-fluorobenzyl positional isomer of AB-FUBINACA. While specific research on this particular isomer is limited, this document synthesizes available data and extrapolates from closely related analogues to present a comprehensive overview of its anticipated receptor binding, functional activity, metabolic fate, and signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and signaling cascades.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. The indazole-3-carboxamide scaffold is a common structural motif in many potent SCRAs, including AB-FUBINACA. Positional isomerism, as seen in the fluorobenzyl moiety of AB-FUBINACA, can significantly impact a compound's pharmacological properties. The 3-fluorobenzyl isomer of AB-FUBINACA is a structural variant of the more commonly known AB-FUBINACA, which features a 4-fluorobenzyl group. Understanding the pharmacological nuances of such isomers is critical for structure-activity relationship (SAR) studies, toxicological assessments, and the development of potential therapeutic agents or effective countermeasures.

Receptor Binding Affinity

The interaction of a ligand with its receptor is the initial step in eliciting a biological response. The binding affinity of the AB-FUBINACA 3-fluorobenzyl isomer for the cannabinoid type 1 (CB1) receptor has been determined through competitive radioligand binding assays.

| Compound | Receptor | Binding Affinity (Kᵢ) | Citation |

| This compound | CB1 | 51.1 nM | [1] |

| AB-FUBINACA (parent compound) | CB1 | 0.9 nM | [2] |

Note: Data for the CB2 receptor binding affinity of the 3-fluorobenzyl isomer is not currently available in the public domain.

Functional Activity

While binding affinity indicates the strength of interaction between a ligand and a receptor, functional activity assays are necessary to determine the cellular response triggered by this interaction. Currently, there is a lack of specific functional activity data (e.g., EC₅₀ values) for the this compound at either CB1 or CB2 receptors. However, based on the high potency of the parent compound, AB-FUBINACA, which is a full agonist at both CB1 and CB2 receptors, it is anticipated that the 3-fluorobenzyl isomer also acts as a potent agonist.[3][4][5]

Predicted Metabolic Pathways

Specific metabolic studies on the this compound have not been reported. However, extensive research on AB-FUBINACA and other closely related indazole-3-carboxamide synthetic cannabinoids provides a strong predictive framework for its metabolic fate.[6][7][8][9] The primary metabolic transformations are expected to involve:

-

Amide Hydrolysis: Cleavage of the amide bond connecting the valinamide (B3267577) moiety to the indazole core, resulting in the formation of a carboxylic acid metabolite. This is often a major metabolic pathway for this class of compounds.

-

Hydroxylation: The addition of hydroxyl groups to various positions on the molecule, including the fluorobenzyl ring and the alkyl portions of the valinamide side chain.

These metabolic steps increase the polarity of the compound, facilitating its excretion from the body.

Signaling Pathways

Synthetic cannabinoids, as agonists of the CB1 and CB2 receptors, initiate a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/Gₒ family of G-proteins.[10][11] Activation of these receptors by an agonist like the this compound is expected to trigger the following canonical signaling pathway:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gᵢ/Gₒ protein, leading to its dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels, including the inhibition of N-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both Gα and Gβγ subunits can lead to the activation of the MAPK cascade, including extracellular signal-regulated kinase (ERK), which can influence gene expression and other cellular processes.[12][13]

The net effect of these signaling events in the central nervous system is a reduction in neuronal excitability and neurotransmitter release.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of synthetic cannabinoids.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human CB1 or CB2)

-

Radioligand (e.g., [³H]-CP55,940)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Test compound (this compound)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Activity)

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the CB1/CB2 signaling pathway.

Materials:

-

Cells expressing the target receptor (e.g., CHO or HEK cells)

-

Assay medium (e.g., serum-free DMEM)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test compound (this compound)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Culture the cells in multi-well plates.

-

On the day of the assay, replace the culture medium with assay medium.

-

Pre-treat the cells with varying concentrations of the test compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve.

-

From the curve, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for the test compound.

Mandatory Visualizations

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Accumulation Assay.

Caption: Cannabinoid Receptor Signaling Pathway.

Conclusion

The 3-fluorobenzyl isomer of AB-FUBINACA is a notable positional isomer with a documented binding affinity for the CB1 receptor. While specific data on its functional activity and metabolism are currently lacking, its structural similarity to the potent parent compound, AB-FUBINACA, suggests it likely functions as a potent agonist at cannabinoid receptors and undergoes similar metabolic transformations. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers investigating this and other novel synthetic cannabinoids. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this isomer, which will contribute to a more comprehensive understanding of the structure-activity relationships within the indazole-3-carboxamide class of synthetic cannabinoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. probiologists.com [probiologists.com]

- 9. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]

- 11. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Receptor Interaction Profile of AB-FUBINACA s 3-Fluorobenzyl Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA, a potent synthetic cannabinoid, and its analogs have garnered significant attention within the scientific community due to their complex pharmacology and profound physiological effects. Positional isomers of these compounds, where a substituent is moved to a different position on a core scaffold, can exhibit markedly different receptor binding affinities and functional activities. This technical guide provides an in-depth analysis of the receptor binding affinity of the 3-fluorobenzyl isomer of AB-FUBINACA, a critical aspect for understanding its pharmacological profile.

Receptor Binding Affinity

The primary molecular targets for AB-FUBINACA and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are integral components of the endocannabinoid system. The binding affinity of a ligand for its receptor is a key determinant of its potency. This affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Quantitative Data Summary

The available quantitative data for the binding affinity of the AB-FUBINACA 3-fluorobenzyl isomer is summarized in the table below. For comparative context, data for the parent compound, AB-FUBINACA (4-fluorobenzyl isomer), is also included where available from the scientific literature.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| This compound | CB1 | 51.1 [1] |

| CB2 | Not Reported | |

| AB-FUBINACA (4-fluorobenzyl isomer) | CB1 | 0.9 |

| CB2 | 23.2 |

Note: One commercial supplier reports a Ki of 0.9 nM for the this compound at the CB1 receptor, however, the value of 51.1 nM from another supplier is more frequently cited in technical data sheets.

The data indicates that the 3-fluorobenzyl isomer of AB-FUBINACA possesses a moderate affinity for the CB1 receptor.[1] The binding affinity for the CB2 receptor has not been reported in the reviewed scientific literature, representing a notable gap in the pharmacological characterization of this specific isomer. The shift of the fluorine atom from the 4-position to the 3-position on the benzyl (B1604629) ring appears to significantly reduce the binding affinity for the CB1 receptor when compared to the parent AB-FUBINACA compound.

Experimental Protocols

The determination of receptor binding affinity is conducted through a series of well-established experimental protocols. The following methodologies are standard in the field for characterizing the interaction of synthetic cannabinoids with their receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.

Objective: To determine the concentration of the this compound required to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist/antagonist.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-Depth Technical Guide on AB-FUBINACA 3-Fluorobenzyl Isomer as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid of the indazole-3-carboxamide class, structurally related to the potent and widely studied AB-FUBINACA. As a positional isomer, it differs in the placement of the fluorine atom on the benzyl (B1604629) group, a modification that can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, analytical characterization, pharmacology, and known biological effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this and related compounds.

Chemical and Physical Properties

This compound is characterized by its indazole core, a valinamide (B3267577) side chain, and a 3-fluorobenzyl substituent at the N1 position of the indazole ring.

| Property | Value |

| Chemical Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

| Molecular Formula | C₂₀H₂₁FN₄O₂ |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 1185282-19-2 |

Synthesis

The synthesis of this compound typically follows a two-step process common for indazole-3-carboxamide synthetic cannabinoids. The general synthetic route involves the N-alkylation of an indazole-3-carboxylate ester followed by amidation.

Experimental Protocol: General Synthesis

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

A solution of methyl 1H-indazole-3-carboxylate is treated with a suitable base, such as sodium hydride or potassium carbonate, in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile. To this mixture, 3-fluorobenzyl bromide is added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched with water, and the product, methyl 1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxylate, is extracted with an organic solvent. The crude product is purified by column chromatography.

Step 2: Amidation with L-Valinamide

The purified methyl ester from the previous step is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and tetrahydrofuran (B95107) (THF). An excess of L-valinamide is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.

Analytical Chemistry

The differentiation of this compound from its 2- and 4-fluorobenzyl positional isomers is a critical analytical challenge in forensic and research settings. Mass spectrometry-based techniques are the primary methods for their identification and distinction.

Experimental Protocol: Differentiation by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of AB-FUBINACA isomers.

-

Sample Preparation: A stock solution of the analyte is prepared in a suitable organic solvent, such as methanol or acetonitrile, and then serially diluted to create calibration standards and quality control samples.

-

Chromatographic Separation: Reverse-phase liquid chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is used to separate the isomers. While baseline separation of all positional isomers can be challenging, chromatographic retention times provide an initial indication of the isomer present.

-

Mass Spectrometric Analysis: Electrospray ionization (ESI) in positive mode is commonly used. The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The resulting product ion spectrum can be used to differentiate the isomers. While the major fragment ions may be similar, the relative abundance of specific product ions can be characteristic of each isomer. For example, the fragmentation pattern and relative intensities of ions resulting from the cleavage of the benzyl group and the carboxamide side chain can provide clues to the fluorine position.

Pharmacology

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.

Receptor Binding Affinity

The binding affinity of this compound to the CB1 receptor has been reported with some variability in the literature. This highlights the importance of consulting primary research articles for specific experimental details.

| Parameter | Receptor | Reported Value(s) |

| Kᵢ (inhibition constant) | CB1 | 0.9 nM, 2.57 nM, 51.1 nM |

Experimental Protocol: Radioligand Binding Assay

The binding affinity (Kᵢ) is typically determined using a competitive radioligand binding assay with membranes from cells expressing the human CB1 receptor.

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Conditions: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Detection: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Activity

As a CB1 receptor agonist, this compound has been shown to exhibit anticonvulsant activity in a zebrafish model of Dravet syndrome.[1][2][3] Further studies are needed to fully characterize its functional profile, including its potency (EC₅₀) and efficacy (Eₘₐₓ) in various in vitro functional assays.

Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Accumulation Assay)

The functional activity of a CB1 receptor agonist can be assessed by measuring its effect on second messenger signaling pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Cell Culture: A cell line expressing the human CB1 receptor and a reporter system for cAMP levels (e.g., a CRE-luciferase reporter) is used.

-

Assay Procedure: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are then treated with varying concentrations of the test compound.

-

Detection: The intracellular cAMP levels are measured using a suitable detection method, such as a luciferase assay or a competitive immunoassay.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC₅₀) is determined by non-linear regression of the dose-response curve. The maximal effect (Eₘₐₓ) relative to a standard full agonist is also determined.

Signaling Pathways

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling to inhibitory G proteins (Gᵢ/Gₒ).

Canonical G-protein Signaling Pathway

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Canonical G-protein signaling pathway of the CB1 receptor.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.

β-Arrestin recruitment pathway following CB1 receptor activation.

Metabolism

The metabolic fate of this compound has not been specifically reported in the scientific literature. However, based on studies of structurally related synthetic cannabinoids, it is anticipated to undergo extensive metabolism in vivo. The primary metabolic pathways for indazole-3-carboxamide synthetic cannabinoids typically involve:

-

Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring or the alkyl portion of the valine side chain.

-

Amide Hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid metabolite.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Experimental Protocol: In Vitro Metabolism Study

In vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes are essential for identifying the major metabolic pathways.

-

Incubation: The test compound is incubated with HLMs or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: High-resolution mass spectrometry is used to determine the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is used to obtain structural information and confirm the identity of the metabolites by comparing their fragmentation patterns with those of synthesized reference standards.

Conclusion

This compound is a potent synthetic cannabinoid agonist at the CB1 receptor. Its chemical synthesis and analytical differentiation from its positional isomers are well-established. While its anticonvulsant properties have been demonstrated in a preclinical model, a comprehensive understanding of its pharmacological profile, including its potency, efficacy, and metabolic fate, requires further investigation. The experimental protocols and data presented in this technical guide provide a foundation for researchers to further explore the properties and potential applications of this and related compounds in the field of cannabinoid research and drug development.

References

An In-Depth Technical Guide to the AB-FUBINACA 3-Fluorobenzyl Isomer Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for the AB-FUBINACA 3-fluorobenzyl isomer, a synthetic cannabinoid of the indazole-3-carboxamide class. This document details its chemical and physical properties, pharmacological profile, and analytical methodologies, and includes experimental protocols and data presented in a clear, structured format.

Introduction

The this compound, formally known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a positional isomer of the potent synthetic cannabinoid AB-FUBINACA.[1] As with many synthetic cannabinoids, it is a potent agonist of the cannabinoid type 1 (CB1) receptor.[1] The differentiation of positional isomers is a critical aspect of forensic analysis and pharmacological research. This guide serves as a technical resource for professionals working with this specific analytical reference standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1185282-19-2 | [1] |

| Molecular Formula | C₂₀H₂₁FN₄O₂ | [1] |

| Formula Weight | 368.4 g/mol | [1] |

| Purity | ≥98% | |

| Formulation | A crystalline solid | |

| UV λmax | 209, 302 nm | [1] |

| Solubility | DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol: 3 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

Pharmacological Profile

The this compound is primarily characterized by its activity at cannabinoid receptors.

Receptor Binding Affinity

Table 2: Cannabinoid Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Kᵢ) | Reference |

| CB1 | 51.1 nM | [1] |

| CB2 | Not Reported |

Cannabinoid Receptor Signaling

As a cannabinoid receptor agonist, the this compound is expected to activate downstream signaling pathways typical for these G-protein coupled receptors (GPCRs). Upon binding to the CB1 or CB2 receptor, the agonist induces a conformational change, leading to the activation of intracellular signaling cascades. A generalized schematic of this process is depicted below.

Analytical Methodologies

Accurate identification and quantification of the this compound require specific analytical techniques. Due to its isomeric nature, chromatographic separation followed by mass spectrometric detection is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cannabinoids. A general protocol for the analysis of AB-FUBINACA and its isomers in biological matrices is provided below.